1-benzyl-5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole
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Overview
Description
1-benzyl-5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole is a synthetic organic compound belonging to the imidazole class Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of Substituents: The benzyl, bromophenyl, and fluorobenzylthio groups are introduced through nucleophilic substitution reactions. For example, the bromophenyl group can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Thioether Formation: The fluorobenzylthio group is typically introduced through a thioetherification reaction, where a thiol reacts with a benzyl halide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the imidazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl position, where nucleophiles such as amines or thiols can replace the bromine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Bases: Sodium hydride (NaH), potassium carbonate (K2CO3)
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), ethanol
Major Products
Sulfoxides and Sulfones: From oxidation reactions
Reduced Imidazole Derivatives: From reduction reactions
Substituted Imidazoles: From nucleophilic substitution reactions
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).
Industry: Utilized in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-benzyl-5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl and fluorobenzylthio groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-2-(4-fluorobenzylthio)-1H-imidazole: Lacks the bromophenyl group, which may affect its chemical reactivity and biological activity.
5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole: Lacks the benzyl group, potentially altering its physical and chemical properties.
1-benzyl-5-(4-bromophenyl)-1H-imidazole: Lacks the fluorobenzylthio group, which may impact its overall functionality.
Uniqueness
1-benzyl-5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole is unique due to the combination of its substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-benzyl-5-(4-bromophenyl)-2-[(4-fluorophenyl)methylsulfanyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrFN2S/c24-20-10-8-19(9-11-20)22-14-26-23(27(22)15-17-4-2-1-3-5-17)28-16-18-6-12-21(25)13-7-18/h1-14H,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELHUZJISJHAFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC=C(C=C3)F)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrFN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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